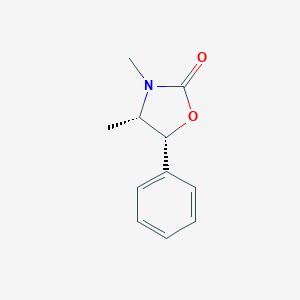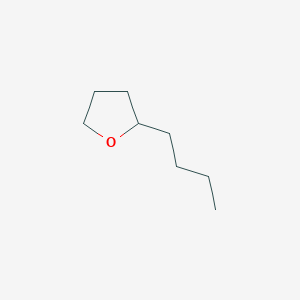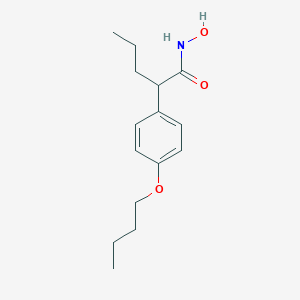
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of hydroxamic acid and is characterized by the presence of a butoxyphenyl group and a propyl group attached to the acetohydroxamic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- typically involves the reaction of 4-butoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted hydroxamic acids.
Scientific Research Applications
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- involves its ability to chelate metal ions, thereby inhibiting metalloproteases. It also exhibits anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes. The compound interacts with molecular targets such as histone deacetylases, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Bufexamac: Another hydroxamic acid derivative with anti-inflammatory properties.
N-hydroxybenzamide: A simpler hydroxamic acid with similar chelating properties.
Hydroxamic acid: The parent compound with a wide range of biological activities.
Uniqueness: ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- is unique due to the presence of the butoxyphenyl and propyl groups, which enhance its lipophilicity and biological activity compared to simpler hydroxamic acids .
Properties
CAS No. |
15560-25-5 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-N-hydroxypentanamide |
InChI |
InChI=1S/C15H23NO3/c1-3-5-11-19-13-9-7-12(8-10-13)14(6-4-2)15(17)16-18/h7-10,14,18H,3-6,11H2,1-2H3,(H,16,17) |
InChI Key |
XQTREDVXSGVXPT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CCC)C(=O)NO |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)CC(=O)NO)CCC |
Key on ui other cas no. |
15560-25-5 |
Synonyms |
2-(p-Butoxyphenyl)valerohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


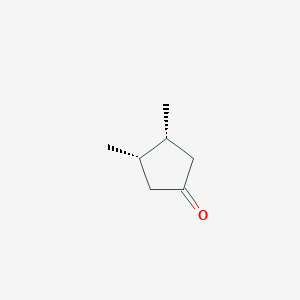

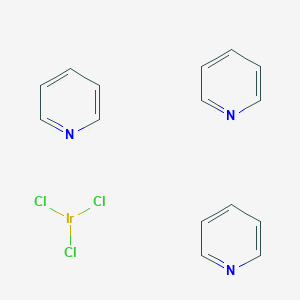

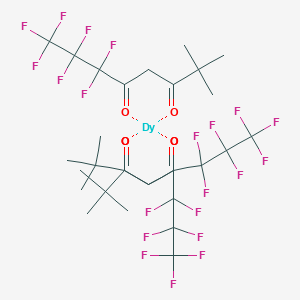
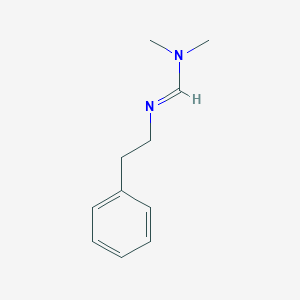
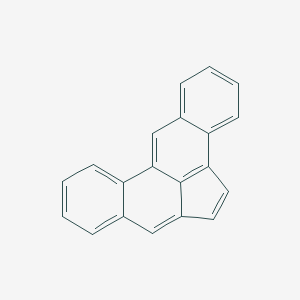
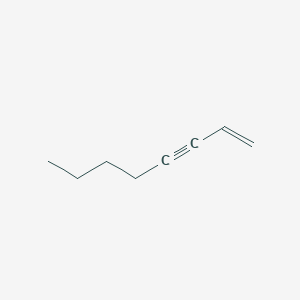
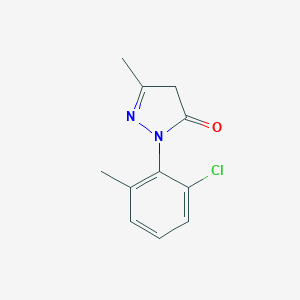
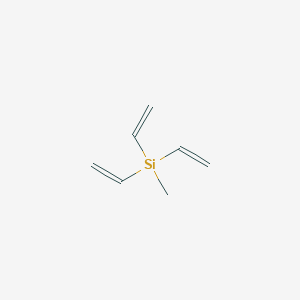
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
